

## Unveiling the Rheological Mastery of Aerosil R 805: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of **Aerosil R 805** as a highly effective rheology modifier. **Aerosil R 805**, a hydrophobically modified fumed silica, is a cornerstone ingredient in the formulation of a wide array of products, from pharmaceuticals and cosmetics to coatings and adhesives. Its ability to precisely control viscosity, confer thixotropic properties, and prevent sedimentation is critical for product performance, stability, and sensory attributes. This document will delve into the fundamental principles governing its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and characterization workflows.

## Core Mechanism of Action: The Three-Dimensional Network

**Aerosil R 805** is a fumed silica that has been surface-treated with an octylsilane, rendering it hydrophobic.[1][2][3] This hydrophobic modification is central to its functionality, particularly in polar liquid systems. The primary mechanism by which **Aerosil R 805** modifies rheology is through the formation of a three-dimensional, reversible particle network within the liquid phase.[4][5]

At Rest: In a liquid formulation, the individual **Aerosil R 805** particles, which exist as aggregates of primary silica particles, interact with each other. These interactions are primarily driven by hydrogen bonds between residual silanol groups present on the silica surface.[6] The







hydrophobic octyl chains also play a role in these interactions. This network structure immobilizes the liquid medium within its interstices, leading to a significant increase in viscosity and the development of a yield stress. This is the underlying principle of its anti-settling and anti-sagging properties.[5]

Under Shear: When shear forces are applied, such as during mixing, pouring, or application, this three-dimensional network is progressively broken down.[4] This disruption of the particle-particle interactions allows the liquid to flow more easily, resulting in a decrease in viscosity, a phenomenon known as shear-thinning. This property is highly desirable for formulations that need to be easily applied but maintain their shape and position once in place.

Recovery: Upon removal of the shear force, the **Aerosil R 805** particles re-associate, and the three-dimensional network reforms. This time-dependent recovery of viscosity is known as thixotropy.[7] The kinetics of this recovery can be tailored by adjusting the concentration of **Aerosil R 805** and the composition of the liquid phase.

The hydrophobic surface of **Aerosil R 805** is particularly advantageous in polar systems, such as epoxy resins.[8][9] Unlike hydrophilic fumed silica, the hydrophobic surface prevents excessive solvation of the silica particles by the polar liquid molecules. This maintains the integrity of the particle network and ensures stable and effective thickening.[5][8]

## **Quantitative Rheological Data**

The following tables summarize the quantitative effects of **Aerosil R 805** on the rheological properties of various liquid systems. The data has been compiled from multiple sources and it is important to note that the specific values can vary depending on the exact formulation and measurement conditions.



Concentration of Aerosil R 805 (% w/w)	Liquid Medium	Viscosity (Pa·s) at low shear rate (~1 s <sup>-1</sup> )	Observations	Reference
5.6	Epoxy Resin (Araldit M)	> 100	Significant viscosity increase.	[8]
3.8	Epoxy Resin (Araldit M) with curing agent	~80	Maintained high viscosity after addition of polar hardener.	[8]
4.0	Plasticized Epoxy Resin (Araldite GY 250)	~30	Effective thickening in a plasticized system.	[8]
5% (by volume)	Polypropylene Glycol (PPG400)	> 100	Forms a strong gel-like network.	[1]
5% (by volume)	Polypropylene Glycol (PPG2000)	~10	Forms a weaker, more open network compared to PPG400.	[1]
2.0	Corn Oil	Not specified, but significantly higher than pure oil	Demonstrates effectiveness in a non-polar vegetable oil.	[4]



Parameter	5% (v/v) Aerosil R 805 in PPG400	5% (v/v) Aerosil R 805 in PPG2000	Reference
Storage Modulus (G') at 10 rad/s (Pa)	> 1000	~100	[1]
Loss Modulus (G") at 10 rad/s (Pa)	~100	~20	[1]
Fractal Dimension (df)	Not specified	1.418 (aged sample)	[10]

# Experimental Protocols Preparation of Aerosil R 805 Dispersions

A consistent and reproducible dispersion method is crucial for achieving the desired rheological properties.

Objective: To prepare a homogeneous dispersion of **Aerosil R 805** in a liquid medium.

Materials and Equipment:

- Aerosil R 805 powder
- Liquid medium (e.g., epoxy resin, polypropylene glycol, mineral oil)
- High-shear mixer (e.g., dissolver with a sawtooth blade, rotor-stator homogenizer)
- Beaker or mixing vessel
- Analytical balance

#### Protocol:

- Weigh the required amount of the liquid medium into the mixing vessel.
- While stirring the liquid at a low speed, gradually add the pre-weighed Aerosil R 805 powder to the vortex to ensure good initial wetting and avoid clumping.



- Once all the powder is added, increase the shear rate of the mixer. For a lab-scale dissolver, a tip speed of 4.6 m/s is a good starting point.[4]
- Disperse for a specified time, typically 10-15 minutes, or until a homogeneous and smooth dispersion is achieved.[4] The optimal dispersion time may need to be determined experimentally.
- After dispersion, allow the sample to rest and deaerate before rheological characterization.
   For some systems, applying a vacuum can expedite the removal of entrapped air.[10]

## **Rheological Characterization**

Objective: To measure the viscosity, shear-thinning behavior, and thixotropy of the **Aerosil R 805** dispersion.

#### Materials and Equipment:

- Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments AR series) with a coneand-plate or parallel-plate geometry.[11][12]
- Temperature control unit (Peltier or water bath).
- The prepared Aerosil R 805 dispersion.

#### Protocol:

- 1. Steady-State Flow Measurement (Viscosity Curve): a. Equilibrate the rheometer and the sample to the desired temperature (e.g., 25 °C).[11] b. Apply a pre-shear step (e.g., at a high shear rate for 60 seconds) followed by a rest period (e.g., 120 seconds) to ensure a consistent starting state for the sample. c. Perform a shear rate ramp, typically from a low shear rate (e.g.,  $0.01 \, s^{-1}$ ) to a high shear rate (e.g.,  $1000 \, s^{-1}$ ).[11] d. Record the viscosity as a function of the shear rate. The resulting plot will illustrate the shear-thinning behavior of the formulation.
- 2. Thixotropic Loop Test: a. Similar to the viscosity curve measurement, start with a pre-shear and rest period. b. Ramp the shear rate up from a low to a high value over a defined period. c. Immediately after reaching the peak shear rate, ramp the shear rate back down to the initial low value over the same time period. d. Plot the shear stress versus the shear rate. The area





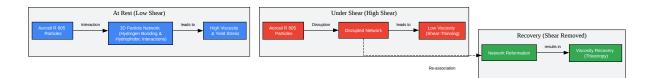


enclosed by the upward and downward curves represents the thixotropic breakdown and recovery. A larger area indicates a higher degree of thixotropy.

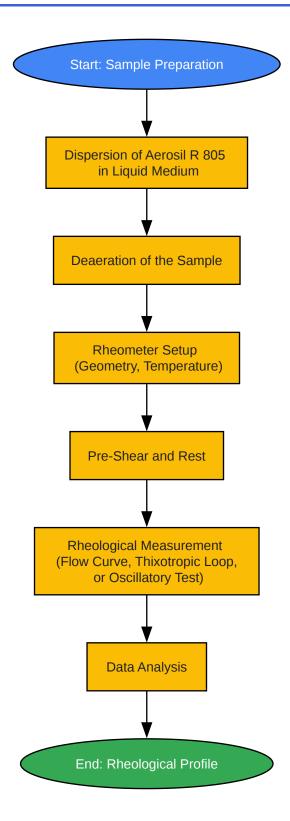
3. Oscillatory Measurement (Storage and Loss Moduli): a. Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency. b. Select a strain within the LVER for the frequency sweep. c. Perform a frequency sweep at the selected strain, typically from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s). d. Record the storage modulus (G') and the loss modulus (G"). A higher G' indicates a more solid-like, elastic behavior, characteristic of a well-formed network.

## **Visualizations**

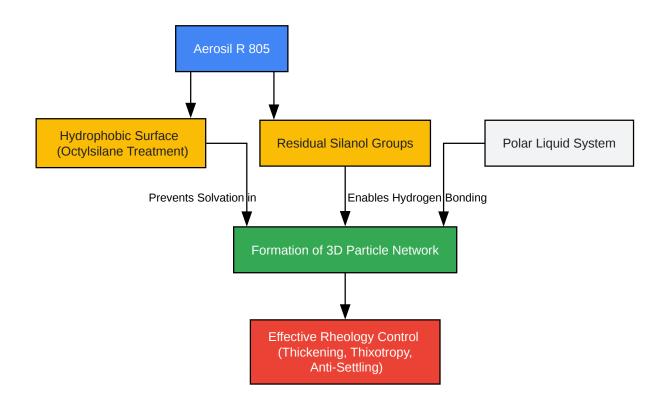












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